molecular formula C5H10Cl2S2 B14111843 Bis(2-chloroethylthio)methane CAS No. 63869-13-6

Bis(2-chloroethylthio)methane

Cat. No.: B14111843
CAS No.: 63869-13-6
M. Wt: 205.2 g/mol
InChI Key: RKTJTTAEKCRXNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-chloroethylthio)methane can be synthesized through the reaction of 2-chloroethanethiol with formaldehyde under acidic conditions . The reaction typically involves the following steps:

    Reaction of 2-chloroethanethiol with formaldehyde: This step is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the this compound.

    Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethylthio)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are performed under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2-chloroethylthio)methane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to sulfur mustard.

    Industry: this compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2-chloroethylthio)methane involves its interaction with nucleophilic sites in biomolecules. The chloroethyl groups can form covalent bonds with nucleophiles such as thiols, amines, and hydroxyl groups, leading to the formation of stable adducts. This reactivity is similar to that of sulfur mustard, which alkylates DNA and proteins, causing cellular damage .

Comparison with Similar Compounds

  • Bis(2-chloroethylthio)ethane
  • Bis(2-chloroethylthio)propane
  • Bis(2-chloroethylthio)butane
  • Bis(2-chloroethylthio)pentane

Comparison: Bis(2-chloroethylthio)methane is unique due to its central methane structure, which provides a different spatial arrangement compared to its homologs. This structural difference can influence its reactivity and interactions with other molecules. For example, this compound may exhibit different steric effects and electronic properties compared to bis(2-chloroethylthio)ethane or bis(2-chloroethylthio)propane .

Properties

CAS No.

63869-13-6

Molecular Formula

C5H10Cl2S2

Molecular Weight

205.2 g/mol

IUPAC Name

1-chloro-2-(2-chloroethylsulfanylmethylsulfanyl)ethane

InChI

InChI=1S/C5H10Cl2S2/c6-1-3-8-5-9-4-2-7/h1-5H2

InChI Key

RKTJTTAEKCRXNL-UHFFFAOYSA-N

Canonical SMILES

C(CCl)SCSCCCl

physical_description

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information.

Origin of Product

United States

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